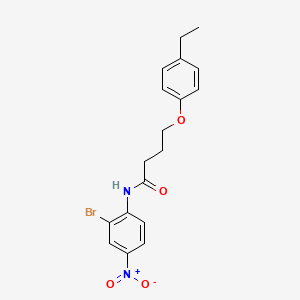

N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide

Description

N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a nitro group, and an ethylphenoxy group attached to a butanamide backbone

Properties

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O4/c1-2-13-5-8-15(9-6-13)25-11-3-4-18(22)20-17-10-7-14(21(23)24)12-16(17)19/h5-10,12H,2-4,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGYDHQEWZUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide typically involves a multi-step process:

Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-bromo-4-nitroaniline.

Etherification: The nitroaniline derivative is then reacted with 4-ethylphenol in the presence of a base, such as potassium carbonate, to form the corresponding ether, 2-bromo-4-nitrophenyl-4-ethylphenyl ether.

Amidation: Finally, the ether compound is subjected to amidation with butanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of azides, thiols, or amines.

Reduction: Formation of the corresponding amine derivative.

Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide can be compared with other similar compounds:

N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

N-(2-chloro-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.

N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)pentanamide: Similar structure but with a pentanamide backbone, which may influence its physical properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.